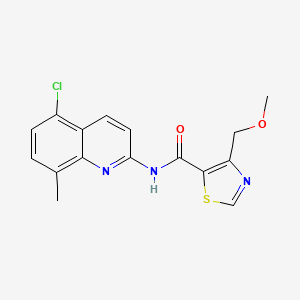![molecular formula C13H22N4O B6627065 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide](/img/structure/B6627065.png)
2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Alkylation: The pyrimidine ring is then alkylated with butyl and ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated pyrimidine with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]ethanol
- **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]propanoic acid
- **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]butanoic acid
Uniqueness
2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
2-[butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-6-7-17(9-11(14)18)13-8-10(3)15-12(5-2)16-13/h8H,4-7,9H2,1-3H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUSLRGASRUANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)C1=NC(=NC(=C1)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide](/img/structure/B6627022.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)
![2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B6627044.png)

![7-(3,5-dichloropyridin-2-yl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6627053.png)
![3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile](/img/structure/B6627059.png)
![2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol](/img/structure/B6627073.png)
![2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B6627079.png)
![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B6627083.png)
